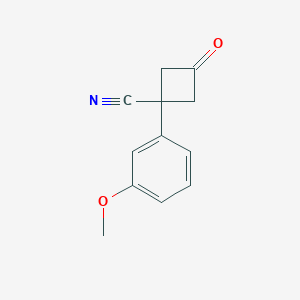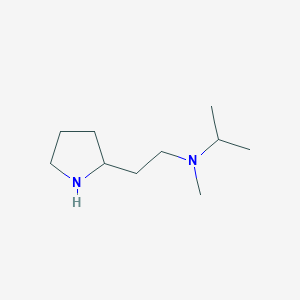
n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine is a chemical compound with a complex structure that includes a pyrrolidine ring and an amine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine typically involves multiple steps. One common method starts with the reaction of pyrrolidine with an appropriate alkyl halide to form a pyrrolidinyl-ethyl intermediate. This intermediate is then reacted with a secondary amine to introduce the methyl and propyl groups.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions: n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
科学研究应用
Chemistry: In chemistry, n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the production of pharmaceuticals and other fine chemicals.
Biology: In biological research, the compound may be used to study the effects of similar structures on biological systems. It can be a tool for understanding molecular interactions and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Industry: In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological responses. The exact mechanism can vary based on the context in which the compound is used.
相似化合物的比较
N-Methyl-2-pyrrolidone: A related compound with a similar pyrrolidine ring structure.
N-Methyl-N-(2-(pyridin-2-yl)ethyl)ethanamine: Another compound with a pyrrolidine ring and an amine group.
Uniqueness: n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, applications, and comparison with similar compounds
属性
分子式 |
C10H22N2 |
|---|---|
分子量 |
170.30 g/mol |
IUPAC 名称 |
N-methyl-N-(2-pyrrolidin-2-ylethyl)propan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)12(3)8-6-10-5-4-7-11-10/h9-11H,4-8H2,1-3H3 |
InChI 键 |
ZOQMUMXPAAJHAV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C)CCC1CCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


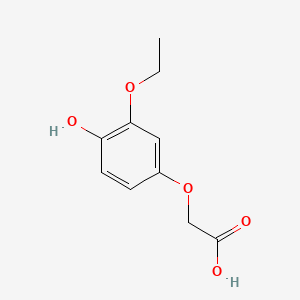
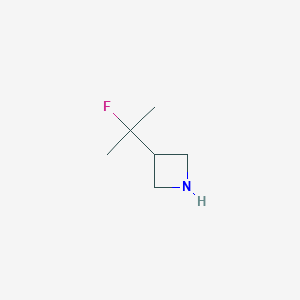


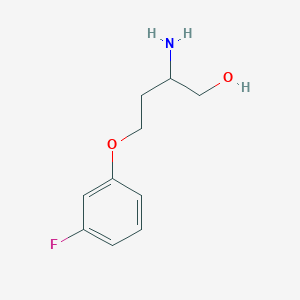
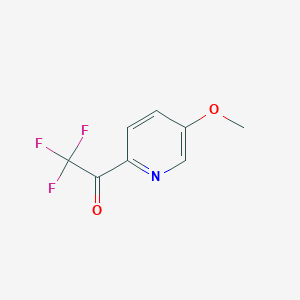
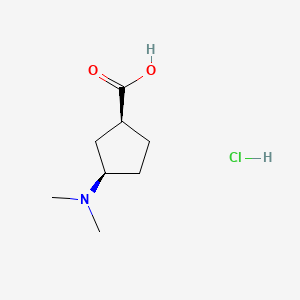
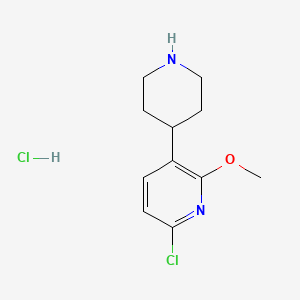

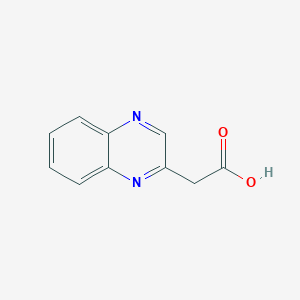
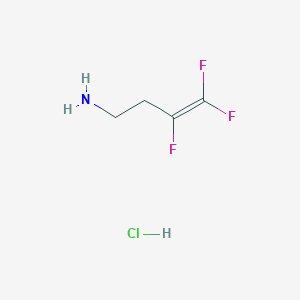
![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
